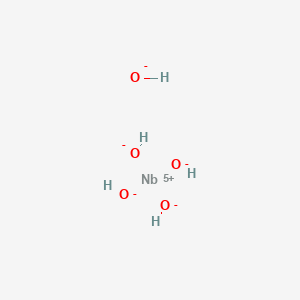

Niobium pentahydroxide

Description

Niobium pentahydroxide (Nb(OH)₅, CAS 19132-56-0 ) is an intermediate compound formed during the synthesis of niobium oxide (Nb₂O₅) nanoparticles. It is typically generated via the reaction of niobium pentachloride (NbCl₅) with ammonium carbonate ((NH₄)₂CO₃), followed by thermal decomposition. This process yields fine Nb₂O₅ nanoparticles with hydroxyl (–OH) surface groups, which enhance CO₂ and H₂O adsorption for photocatalytic applications .

Properties

CAS No. |

19132-56-0 |

|---|---|

Molecular Formula |

H5NbO5 |

Molecular Weight |

177.94 g/mol |

IUPAC Name |

niobium(5+);pentahydroxide |

InChI |

InChI=1S/Nb.5H2O/h;5*1H2/q+5;;;;;/p-5 |

InChI Key |

WPCMRGJTLPITMF-UHFFFAOYSA-I |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Nb+5] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Nb+5] |

Other CAS No. |

19132-56-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Niobium pentahydroxide belongs to a broader class of niobium-based compounds, each with distinct structural, catalytic, and functional properties. Below is a detailed comparison with four key analogues:

Niobic Acid (Nb₂O₅·nH₂O)

- Chemical Structure : Hydrated niobium oxide with variable water content (n = 1–3) .

- Synthesis : Produced via hydration of Nb₂O₅ or precipitation from niobium chloride solutions.

- Acidity : Exhibits both Lewis and Brønsted acid sites with high acid strength (H₀ = −5.6 to −8.2), making it superior to Nb₂O₅ in catalytic applications .

- Applications :

Niobium Oxalate (Nb(C₂O₄)₅)

- Chemical Structure : Coordination complex with oxalate ligands.

- Synthesis : Prepared by reacting niobium precursors with oxalic acid.

- Applications :

- Key Difference: Nb oxalate’s organic ligands enable carbothermal reduction, whereas Nb(OH)₅ relies on inorganic decomposition .

Niobium Pentachloride (NbCl₅)

Dialuminium Chloride Pentahydroxide (Al₂Cl(OH)₅)

- Chemical Structure : Aluminum-based analogue with Cl⁻ and OH⁻ ligands.

- Properties: Highly water-soluble, dissociating into Al(OH)₃ and Cl⁻ ions .

- Key Difference: Al₂Cl(OH)₅ is bioinert and non-catalytic, contrasting with Nb(OH)₅’s role in redox-active materials .

Research Findings and Data Tables

Table 1: Catalytic Performance Comparison

Table 2: Physicochemical Properties

| Property | Nb(OH)₅ | Nb₂O₅·nH₂O | NbCl₅ |

|---|---|---|---|

| Solubility in Water | Low | Low | Reacts |

| Thermal Decomposition | >200°C | >300°C | >150°C |

| Surface Acidity | –OH | Dual sites | Lewis acid |

Critical Analysis of Contradictions and Gaps

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing niobium pentahydroxide with high purity, and how can competing hydrolysis pathways be minimized?

- Methodological Answer : Optimize synthesis via controlled hydrolysis of niobium precursors (e.g., NbCl₅) in aqueous alkaline media. Maintain pH >10 using NH₄OH to suppress premature condensation reactions. Monitor reaction kinetics using in-situ FTIR to detect intermediate hydroxo species . Purity can be validated through XRD (absence of Nb₂O₅ peaks) and TGA (mass loss corresponding to structural hydroxyl groups).

Q. How do variations in calcination temperature affect the crystallinity and surface acidity of this compound?

- Methodological Answer : Conduct stepwise calcination (100–600°C) under inert atmosphere and characterize using BET (surface area), NH₃-TPD (acidity), and TEM (morphology). Crystallinity transitions from amorphous to orthorhombic Nb₂O₅ occur above 400°C, correlating with reduced hydroxyl density .

Advanced Research Questions

Q. What spectroscopic techniques resolve contradictions in reported coordination geometries of this compound?

- Methodological Answer : Combine EXAFS (to quantify Nb–O bond distances) with solid-state NMR (¹H and ¹⁷O) to differentiate between edge-sharing vs. corner-sharing NbO₆ octahedra. Discrepancies in literature may arise from hydration state differences; use in-situ Raman under controlled humidity to validate .

Q. How does the electronic structure of this compound influence its photocatalytic activity, and what computational models best predict bandgap tunability?

- Methodological Answer : Perform DFT calculations (e.g., HSE06 functional) to map band edges relative to redox potentials. Experimental validation via UV-Vis DRS and Mott-Schottky analysis is critical. Disagreements in bandgap values (~3.2–3.8 eV) may stem from oxygen vacancy concentrations, which can be quantified using XPS (Nb 3d₅/₂ peaks) .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability ranges for this compound (200–400°C)?

- Methodological Answer : Variations arise from differing atmospheric conditions (O₂ vs. N₂) and heating rates. Perform controlled TGA-MS experiments to isolate dehydration (H₂O release) vs. dehydroxylation (OH⁻ loss) events. Cross-reference with in-situ XRD to link mass loss phases to structural transitions .

Q. How can researchers reconcile discrepancies in reported surface hydroxyl densities (2–5 OH/nm²)?

- Methodological Answer : Standardize titration methods (e.g., fluoride ion adsorption vs. deuterium exchange) and account for surface hydration. Use isotopic labeling (D₂O exposure) with FTIR to distinguish physisorbed vs. chemisorbed hydroxyl groups .

Experimental Design Considerations

Q. What controls should be implemented to ensure reproducibility in sol-gel synthesis of this compound?

- Methodological Answer : Document precursor concentration, aging time, and drying protocols rigorously. Use dynamic light scattering (DLS) to monitor particle aggregation. Include a reference sample (e.g., commercial Nb₂O₅) for cross-lab validation .

Q. How can in-situ electrochemical techniques elucidate the redox behavior of this compound in aqueous media?

- Methodological Answer : Employ cyclic voltammetry with a Pt/NbOₓ working electrode in pH-buffered solutions. Couple with EQCM to correlate current responses with mass changes, identifying redox-active hydroxyl groups .

Critical Literature Evaluation

- Cross-Validation : When citing synthesis protocols, verify against the Beilstein Journal of Organic Chemistry guidelines for reproducibility (e.g., full characterization of ≥5 compounds in main text) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.